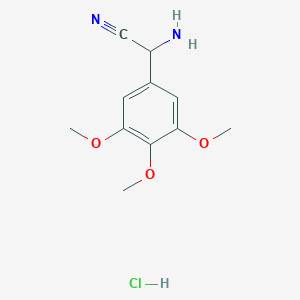
(R)-Phenyl-p-tolylsulfoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Phenyl-p-tolylsulfoxide is a chiral sulfoxide compound characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfur atom. This compound is of significant interest in organic chemistry due to its chiral nature and its utility as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl-p-tolylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of phenyl-p-tolyl sulfide using chiral oxidizing agents such as titanium-tartrate complexes. The reaction is carried out under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Phenyl-p-tolylsulfoxide may involve the use of large-scale oxidation processes with chiral catalysts. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired enantiomer.
Types of Reactions:
Oxidation: ®-Phenyl-p-tolylsulfoxide can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.
Major Products:
Oxidation: Phenyl-p-tolyl sulfone.
Reduction: Phenyl-p-tolyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Phenyl-p-tolylsulfoxide is utilized in several scientific research fields:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: It is used in the synthesis of chiral drugs, where its enantiomeric purity is crucial for the desired pharmacological effects.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which ®-Phenyl-p-tolylsulfoxide exerts its effects involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction often involves the formation of a sulfoxide-enzyme complex, which can inhibit or activate the enzyme’s function depending on the context.
Vergleich Mit ähnlichen Verbindungen
(S)-Phenyl-p-tolylsulfoxide: The enantiomer of ®-Phenyl-p-tolylsulfoxide, with similar chemical properties but different biological activities.
Phenyl methyl sulfoxide: A simpler sulfoxide with a methyl group instead of a p-tolyl group.
Diphenyl sulfoxide: Contains two phenyl groups attached to the sulfur atom.
Uniqueness: ®-Phenyl-p-tolylsulfoxide is unique due to its chiral nature and the presence of both phenyl and p-tolyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and in the development of chiral drugs.
Eigenschaften
IUPAC Name |
1-methyl-4-[(R)-phenylsulfinyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQTORHACKHCW-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)
![1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)









